3-Acetylthiophene-2-carboxylic acid
Description
Significance of Substituted Thiophenes as Building Blocks and Functional Molecules
Substituted thiophenes serve as crucial building blocks in the synthesis of a wide array of complex molecules. nih.gov Their utility stems from the ability to introduce various functional groups onto the thiophene (B33073) ring, thereby tuning their physical, chemical, and biological properties. nih.gov In medicinal chemistry, thiophene derivatives have been incorporated into drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents. encyclopedia.pubrsc.org Notable examples of commercially available drugs containing a thiophene moiety include the anti-inflammatory drugs Tinoridine and Tiaprofenic acid. encyclopedia.pub In materials science, thiophene-based systems are explored for their potential in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govqut.edu.au The modular nature of substituted thiophenes allows for the systematic modification of their electronic and structural properties, making them ideal candidates for creating new functional materials. rsc.org
Overview of Acetylthiophene Carboxylic Acids in Academic Inquiry and Applications
Within the broader class of substituted thiophenes, acetylthiophene carboxylic acids represent a significant area of academic and industrial research. These compounds feature both a reactive acetyl group and a carboxylic acid function, which can undergo a variety of chemical transformations. msu.educhemistryguru.com.sg The presence of these two functional groups allows for their use as versatile intermediates in the synthesis of more complex molecules. For instance, 2-acetylthiophene (B1664040) is a key precursor for the production of thiophene-2-carboxylic acid and thiophene-2-acetic acid. wikipedia.orgchemicalbook.com The reactivity of the carboxylic acid group allows for the formation of esters, amides, and other derivatives, while the acetyl group can participate in reactions such as aldol (B89426) condensations and oxidations. msu.eduacs.org This dual reactivity makes acetylthiophene carboxylic acids valuable starting materials for creating diverse molecular architectures with potential applications in pharmaceuticals and materials science. For example, 5-carboxy-2-acetylthiophene is a known intermediate in the synthesis of therapeutic agents. google.com
Specific Research Focus on 3-Acetylthiophene-2-carboxylic Acid within Heterocyclic Chemistry
A specific member of this class, This compound , presents a unique substitution pattern that is of particular interest to synthetic and medicinal chemists. Unlike its 2,5-disubstituted isomer, the synthesis of 3-acetylthiophene (B72516) derivatives can be more challenging. google.com The arrangement of the acetyl and carboxylic acid groups at adjacent positions on the thiophene ring introduces distinct electronic and steric interactions that influence its reactivity and potential applications. Research into this specific isomer is driven by the desire to explore the structure-activity relationships of thiophene-based compounds and to develop novel synthetic methodologies for accessing less common substitution patterns. The unique juxtaposition of the electron-withdrawing acetyl and carboxylic acid groups is expected to impart specific chemical properties and biological activities, making it a target for further investigation in the development of new pharmaceuticals and functional materials.
Interactive Table of Chemical Properties
| Property | Value |
| Molecular Formula | C7H6O3S |
| Molecular Weight | 170.18 g/mol |
| InChI | InChI=1S/C7H6O3S/c1-4(8)6-5(7(9)10)2-3-11-6/h2-3H,1H3,(H,9,10) |
| InChIKey | RXSKHZBYERBZRY-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=CS1)C(=O)O |
Data sourced from PubChem. uni.lu
Interactive Table of Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 171.01105 | 133.5 |
| [M+Na]+ | 192.99299 | 142.3 |
| [M-H]- | 168.99649 | 136.7 |
| [M+NH4]+ | 188.03759 | 155.6 |
| [M+K]+ | 208.96693 | 140.5 |
| [M+H-H2O]+ | 153.00103 | 128.9 |
| [M+HCOO]- | 215.00197 | 151.6 |
| [M+CH3COO]- | 229.01762 | 173.7 |
| [M+Na-2H]- | 190.97844 | 133.7 |
| [M]+ | 170.00322 | 135.9 |
| [M]- | 170.00432 | 135.9 |
Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. m/z refers to the mass-to-charge ratio of the adduct. Data sourced from PubChem. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
3-acetylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c1-4(8)5-2-3-11-6(5)7(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVIOEXFJFFVID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356012 | |
| Record name | 3-acetylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13657-90-4 | |
| Record name | 3-acetylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Acetylthiophene 2 Carboxylic Acid
Direct Functionalization and Carboxylation Strategies
Direct carboxylation methods offer an atom-economical approach to synthesizing carboxylic acids by directly incorporating carbon dioxide (CO2) or a related C1 building block.
A modern and efficient method for the synthesis of 3-acetylthiophene-2-carboxylic acid is through a redox-neutral photocatalytic C-H carboxylation. chemrxiv.orgamazonaws.com This approach utilizes visible light to drive the direct insertion of CO2 into a C-H bond of 3-acetylthiophene (B72516). chemrxiv.orgresearchgate.net The reaction is characterized by its high regioselectivity, exclusively carboxylating the thiophene (B33073) ring at the 2-position for 3-substituted thiophenes. chemrxiv.org
The process is initiated by a photocatalyst, such as a 2,3,6,7-tetramethoxyanthracen-9(10H)-one (TMAH) derivative, which, upon excitation by blue light (e.g., 455 nm), becomes a potent reducing agent. chemrxiv.orgchemrxiv.org This excited photocatalyst transfers an electron to the 3-acetylthiophene molecule, generating a nucleophilic radical anion. chemrxiv.orgamazonaws.com This radical anion is sufficiently reactive to attack carbon dioxide, leading to the formation of the desired carboxylic acid after a subsequent rearomatization step. researchgate.net Thiophenes bearing electron-deficient substituents, such as the acetyl group, are excellent substrates for this transformation. chemrxiv.orgamazonaws.com Stern-Volmer quenching experiments have confirmed that 3-acetylthiophene is an effective quencher of the excited photocatalyst, which is consistent with its suitability as a substrate in this reaction. chemrxiv.org
Table 1: Photocatalytic Carboxylation of 3-Acetylthiophene
| Substrate | Product | Catalyst | Light Source | Yield | Citation |
|---|---|---|---|---|---|
| 3-Acetylthiophene | This compound | TMAH derivative | Blue LED (455 nm) | Good to Excellent | chemrxiv.orgamazonaws.comchemrxiv.org |
Beyond photocatalysis, other direct carboxylation strategies for thiophene rings have been explored, which could potentially be adapted for 3-acetylthiophene. One such method involves the direct C-H carboxylation of thiophene using a solvent-free medium composed of a metal carbonate (e.g., Cs2CO3) and a corresponding carboxylate salt. mdpi.com This base-mediated system is capable of cleaving the weakly acidic C-H bond of thiophene, facilitating the reaction with CO2. mdpi.com
The efficacy of this reaction is influenced by the choice of the carboxylate additive, with cesium pivalate (B1233124) showing superior results compared to other salts like cesium formate (B1220265) or cesium acetate (B1210297). mdpi.com The increased basicity of cesium pivalate is credited with its enhanced ability to promote the deprotonation step, which is crucial for the carboxylation to proceed. mdpi.com While this method has been demonstrated on the parent thiophene, its application to substituted thiophenes like 3-acetylthiophene represents a potential area for further investigation.
Multi-Step Synthetic Approaches Involving Precursors
Multi-step syntheses involve the initial construction of a thiophene ring with appropriate functional groups, followed by chemical transformations to yield the final product. Oxidative routes are a common strategy in this category.
The conversion of an acetyl group into a carboxylic acid moiety is a well-established transformation in organic synthesis. This can be applied to acetylthiophene precursors to generate the corresponding thiophenecarboxylic acids.
The synthesis of this compound can be envisioned via the oxidation of a precursor molecule, although direct oxidation of the acetyl group in the presence of the thiophene ring requires careful selection of reagents to avoid ring oxidation. A common strategy for preparing acetylthiophenes themselves involves oxidation. For instance, 3-acetylthiophene can be prepared by the oxidation of 3-ethylthiophene (B160659) using potassium permanganate (B83412) in a magnesium nitrate (B79036) solution. google.com
For the conversion of the acetyl group to a carboxylic acid, strong oxidizing agents are typically required. reddit.comyoutube.com The oxidation of the isomeric 2-acetylthiophene (B1664040) to thiophene-2-carboxylic acid is a practical and established procedure, providing a direct analogy for the synthesis of the 3-acetyl-2-carboxylic acid derivative. wikipedia.orgacs.org This type of oxidation converts the methyl ketone of the acetyl group into the carboxylic acid functional group.
The position of the acetyl group on the thiophene ring influences the synthetic strategy and reactivity. The introduction of an acetyl group via electrophilic acylation (e.g., with acetic anhydride) overwhelmingly favors the 2-position, making 2-acetylthiophene readily accessible. google.com Conversely, synthesizing 3-acetylthiophene is more challenging. google.com
In terms of reactivity towards oxidation, both 2-acetylthiophene and 3-acetylthiophene can serve as substrates. The oxidation of 2-acetylthiophene to thiophene-2-carboxylic acid is a well-documented process. wikipedia.orgacs.org In the context of the redox-neutral photocatalytic carboxylation, both 2-acetylthiophene and 3-acetylthiophene are reported to be excellent substrates, highlighting their comparable reactivity under these specific conditions. chemrxiv.orgchemrxiv.org A study developing a liquid-phase aerobic oxidation of 2-acetylthiophene to thiophene-2-carboxylic acid using manganese and cobalt salts as catalysts further underscores the viability of oxidizing acetylthiophenes to their corresponding carboxylic acids. acs.org
Carboxylation Reactions of Thiophene Derivatives
The introduction of a carboxyl group onto a thiophene ring is a fundamental transformation in the synthesis of thiophene-based carboxylic acids. Two prominent methods for achieving this are palladium-catalyzed carbonylation and the use of Grignard reagents.
Palladium-Catalyzed Carbonylation Techniques
Palladium-catalyzed reactions are a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under relatively mild conditions. In the context of synthesizing thiophene carboxylic acids, palladium-catalyzed carbonylation of halo-thiophenes offers a direct route. While specific examples for the direct carbonylation of 3-acetyl-2-halothiophene to this compound are not extensively documented in publicly available literature, the general principle is well-established for other thiophene derivatives. This methodology typically involves the reaction of a thiophene halide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile.
A related approach involves the palladium-catalyzed C-H activation and functionalization. For instance, palladium(II) acetate has been used to catalyze the direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids at the C2-position. nih.gov This highlights the potential for developing a direct C-H carbonylation method for 3-acetylthiophene, which would be a highly atom-economical approach. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high regioselectivity and yield.
Grignard Metallation Followed by Carbon Dioxide Quenching
A classic and versatile method for synthesizing carboxylic acids is the reaction of an organometallic reagent, such as a Grignard reagent, with carbon dioxide (often in the form of dry ice). chemistrysteps.comucalgary.cayoutube.com This method allows for the extension of a carbon chain by one carbon atom. chemistrysteps.comyoutube.com
The synthesis of this compound via this route would conceptually involve the following steps:
Formation of a 2-thienyl Grignard or Organolithium Reagent: Starting from a suitable 2-halo-3-acetylthiophene, a Grignard reagent (using magnesium metal) or an organolithium reagent (using an organolithium base) would be prepared. The presence of the acetyl group requires careful consideration of reaction conditions to avoid side reactions.
Carboxylation: The generated organometallic species then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide. chemistrysteps.comucalgary.ca
Acidic Work-up: Subsequent protonation with an acid yields the desired carboxylic acid. ucalgary.ca
While direct examples for 3-acetylthiophene are not readily found, the synthesis of 3-acetylthiophene itself can be achieved through a Grignard coupling reaction using 3-bromothiophene (B43185) as a starting material. google.com The carboxylation of Grignard reagents is a general and high-yielding reaction, making it a plausible and powerful strategy for the synthesis of this compound. whiterose.ac.uk
Derivatization from Other Thiophene Carboxylic Acid Precursors
An alternative synthetic strategy involves the modification of an existing thiophene carboxylic acid or a related derivative. This can be a highly effective approach, particularly if the starting precursor is readily available.
One such precursor is 2-aminothiophene. A modified Gewald reaction has been utilized to synthesize novel 3-acetyl-2-aminothiophenes from cyanoacetone and 1,4-dithianyl-2,5-diols. mdpi.comnih.gov These 3-acetyl-2-aminothiophenes could potentially be converted to the target carboxylic acid through a Sandmeyer-type reaction, where the amino group is transformed into a nitrile, followed by hydrolysis.
Another approach starts from thiophene-2-carboxylic acid itself. wikipedia.org While introducing an acetyl group at the 3-position of an existing thiophene-2-carboxylic acid is challenging due to the directing effects of the carboxyl group, it is theoretically possible through multi-step sequences involving protection-deprotection strategies and directed metallation.
Furthermore, the oxidation of a suitable precursor is a common method. For instance, thiophene-2-carboxylic acid can be prepared by the oxidation of 2-acetylthiophene. wikipedia.orggoogle.com A similar strategy could be envisioned where a precursor with a suitable functional group at the 2-position, which can be converted to a carboxylic acid, is first acetylated at the 3-position.
Green Chemistry Principles in Synthetic Design and Optimization
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. mdpi.com In the context of thiophene synthesis, several green approaches are being explored. rsc.org
Key areas of focus include:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or deep eutectic solvents. rsc.orgnih.gov
Catalysis: Employing efficient and recyclable catalysts to reduce waste and energy consumption. nih.gov Metal-free catalytic systems are also gaining attention. organic-chemistry.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. nih.gov
Energy Efficiency: Utilizing methods like microwave or ultrasonic irradiation to reduce reaction times and energy usage. mdpi.com
For the synthesis of this compound, applying green chemistry principles could involve developing a catalytic direct C-H carbonylation to avoid the use of stoichiometric organometallic reagents. If a Grignard-based synthesis is employed, optimizing the reaction to minimize solvent use and waste generation would be a key consideration. The use of flow chemistry could also offer advantages in terms of safety, efficiency, and scalability.
Below is a table summarizing some of the synthetic strategies and their potential for green chemistry integration:
| Synthetic Strategy | Key Precursor | Potential Green Chemistry Aspects |
| Palladium-Catalyzed Carbonylation | 3-Acetyl-2-halothiophene | High atom economy, potential for catalyst recycling. |
| Grignard Metallation & CO2 Quench | 3-Acetyl-2-halothiophene | Well-established, but generates stoichiometric magnesium salts. Optimization of solvent use is key. |
| Derivatization from 2-Aminothiophene | 3-Acetyl-2-aminothiophene | Multi-step process, potential for greener reagents in the Sandmeyer-type reaction. |
By carefully selecting synthetic routes and optimizing reaction conditions with green chemistry principles in mind, the production of this compound can be made more sustainable and environmentally friendly.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Acetylthiophene-2-carboxylic acid. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can piece together the precise arrangement of atoms within the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 3-thiophene-carboxylic acid, the acidic proton of the carboxyl group (–COOH) typically appears as a broad singlet far downfield, around 12.08 ppm. chemicalbook.com The protons on the thiophene (B33073) ring exhibit characteristic chemical shifts and coupling patterns. For instance, the proton at position 2 (adjacent to the sulfur atom) might appear around 8.243 ppm, while the protons at positions 4 and 5 would be found at approximately 7.340 ppm and 7.574 ppm, respectively. chemicalbook.com The acetyl group's methyl protons in 3-Acetylthiophene (B72516) would produce a singlet peak, typically in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is typically observed in the downfield region, between 165 and 185 ppm. pressbooks.pubthieme-connect.de The acetyl carbonyl carbon would also appear in a similar downfield region. The carbon atoms of the thiophene ring will have distinct signals, influenced by the substitution pattern. Aromatic and α,β-unsaturated acids tend to have their carboxyl carbon signals near the upfield end of the 165-185 ppm range. pressbooks.pub
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Thiophene Derivatives
This table displays predicted chemical shift ranges for carbon atoms in thiophene derivatives, providing a reference for spectral interpretation.
| Carbon Environment | Predicted Chemical Shift Range (ppm) |
| Carboxyl Carbon (-COOH) | 165 - 185 |
| Acetyl Carbonyl Carbon (C=O) | >200 (ketone) |
| Thiophene Ring Carbons | 125 - 170 |
| Acetyl Methyl Carbon (-CH₃) | 10 - 50 |
Note: Actual chemical shifts can be influenced by solvent and other experimental conditions.
The detailed analysis of both ¹H and ¹³C NMR spectra, often supplemented by two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), allows for the definitive assignment of all proton and carbon signals, thereby confirming the structure of this compound. princeton.edu
Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. It is also a vital tool for assessing the purity of a sample.
In a typical mass spectrum of a carboxylic acid, the molecular ion peak (M⁺) may be observed, though it can sometimes be weak. libretexts.org Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org For this compound, fragmentation may also occur at the acetyl group.
The fragmentation of aromatic compounds often results in a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org The specific fragmentation pattern of this compound would provide a unique fingerprint, aiding in its identification. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition with high accuracy.
Interactive Data Table: Common Mass Spectrometry Fragments for Carboxylic Acids
This table illustrates typical fragmentation patterns observed in the mass spectra of carboxylic acids.
| Fragment Lost | Mass Difference (m/z) |
| H | 1 |
| OH | 17 |
| CHO | 29 |
| COOH | 45 |
Note: The relative abundance of these fragments can vary depending on the specific structure of the carboxylic acid and the ionization method used.
Furthermore, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be employed to separate the compound from a mixture and subsequently identify it, confirming its purity. nih.govnih.gov
Chromatographic Techniques (HPLC, GC) for Separation and Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, purification, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For carboxylic acids, which can be challenging to retain on standard reversed-phase columns, derivatization is often employed to enhance their chromatographic behavior and detectability. nih.gov For instance, fluorescent labeling reagents can be used to create derivatives that are highly sensitive and can be separated efficiently. psu.edu HPLC methods can be developed to not only separate this compound from impurities but also to quantify its concentration in a sample with high precision and accuracy. sielc.com
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Carboxylic acids often require derivatization to increase their volatility and prevent peak tailing. nih.gov A common approach is the formation of silyl (B83357) derivatives. nih.gov GC, especially when coupled with a mass spectrometer (GC-MS), provides excellent separation and definitive identification of the compound. This combination is highly effective for purity assessment and the analysis of complex mixtures.
The choice between HPLC and GC depends on the specific properties of this compound and the goals of the analysis. Both techniques, however, play a crucial role in ensuring the quality and integrity of the compound for research purposes.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Mechanistic Insights
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its molecular structure and bonding.
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. The resulting spectrum displays characteristic absorption bands for different functional groups. For this compound, key vibrational modes include:
O–H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. orgchemboulder.com
C=O Stretch: An intense absorption band for the carbonyl group of the carboxylic acid is typically observed between 1760 and 1690 cm⁻¹. orgchemboulder.com The acetyl carbonyl will also show a strong absorption in a similar region.
C–O Stretch: A band corresponding to the C–O stretching vibration is expected in the 1320-1210 cm⁻¹ region. orgchemboulder.com
Thiophene Ring Vibrations: The thiophene ring will exhibit characteristic C-H and C-C stretching and bending vibrations. globalresearchonline.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While some vibrations may be weak or absent in the FTIR spectrum, they can be strong in the Raman spectrum, and vice versa. For thiophene derivatives, Raman spectroscopy is particularly useful for studying the vibrations of the thiophene ring itself. aip.org
By analyzing the positions, intensities, and shapes of the bands in both FTIR and Raman spectra, researchers can confirm the presence of the key functional groups in this compound and gain a deeper understanding of its molecular structure.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
This table summarizes the expected vibrational frequencies for the main functional groups in the molecule.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O–H Stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 |
| Acetyl Group | C=O Stretch | ~1700 |
| Carboxylic Acid | C–O Stretch | 1320 - 1210 |
| Thiophene Ring | C-C Stretch | 1590 - 1400 |
| Thiophene Ring | C-S Stretch | 850 - 600 |
These values are approximate and can be influenced by the molecular environment and physical state of the sample.
Theoretical and Computational Chemistry Studies of 3 Acetylthiophene 2 Carboxylic Acid
Quantum Chemical Calculations for Molecular and Electronic Structures
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-acetylthiophene-2-carboxylic acid. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.
The study of thiophene (B33073) carboxylic acids and their derivatives frequently employs both Ab Initio and Density Functional Theory (DFT) methods to probe their structures and energetics. nih.gov Hartree-Fock (HF) theory, an Ab Initio method, has been utilized with large basis sets like 6-311+G** which include diffuse functions, providing a detailed picture of orbital delocalization. nih.gov
However, DFT has become the most common approach due to its balance of computational cost and accuracy. The B3LYP functional combined with basis sets such as 6-31G* is a widely used level of theory for evaluating the geometry and electronic properties of thiophene-based systems. nih.gov These computational approaches allow for the calculation of various molecular descriptors, including charge distributions, dipole moments, and orbital energies, which are crucial for understanding the molecule's behavior. nih.gov For thiophene derivatives, DFT calculations have been successfully used to study how different substituents impact their geometric and electronic characteristics. nih.gov
The presence of rotatable single bonds—specifically between the thiophene ring and the acetyl group, and the ring and the carboxylic acid group—means that this compound can exist in several different spatial arrangements, or conformations. Computational methods are essential for identifying the most stable conformers and understanding the energy barriers between them.
| Conformer | Description of Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| Conformer A | ~0° (syn-periplanar) | 0.00 | Potential for intramolecular hydrogen bonding |
| Conformer B | ~180° (anti-periplanar) | +2.5 | Steric repulsion minimized |
| Conformer C | ~90° (orthogonal) | +5.0 | Transition state between A and B |
Note: The data in the table is hypothetical and serves to illustrate the typical output of a conformational analysis for a substituted thiophene carboxylic acid, based on principles discussed in the literature. nih.gov
Reaction Mechanism Modeling and Transition State Analysis
While specific computational studies on the reaction mechanisms of this compound are not detailed in the available literature, the methodologies are well-established. Theoretical modeling can elucidate the step-by-step pathway of a chemical reaction. This involves identifying all reactants, intermediates, transition states, and products. By calculating the energies of these species, a complete reaction energy profile can be constructed.
Transition state analysis is key to this process. A transition state represents the highest energy point along the reaction coordinate and its structure determines the activation energy of the reaction. Locating these transient structures computationally allows researchers to understand kinetic barriers and predict how changes in substituents or reaction conditions might influence the reaction rate and outcome. For instance, modeling the nucleophilic attack on the carboxylic acid group would help explain its reactivity in condensation reactions.
Prediction of Spectroscopic Parameters and Validation
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the theoretical model. For thiophene derivatives, DFT calculations have been successfully used to simulate vibrational spectra (Infrared and Raman). mdpi.com
The process involves first optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as the C=O stretch of the acetyl and carboxylic acid groups, the O-H stretch, and various C-C and C-H vibrations within the thiophene ring. Often, the calculated frequencies are scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method. A close match between the predicted and experimental IR or Raman spectrum provides strong evidence that the calculated molecular structure is correct. mdpi.com
| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 | 3050 |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | 1705 |
| C=O Stretch (Acetyl Group) | 1660-1690 | 1685 |
| Thiophene Ring C=C Stretch | 1400-1500 | 1455 |
Note: This table presents expected and illustrative calculated values for key functional groups to demonstrate the principle of spectroscopic parameter prediction.
Structure-Reactivity Correlations in Computational Frameworks
Computational frameworks allow for the establishment of clear correlations between the calculated electronic structure of a molecule and its observed chemical reactivity. This is a central goal of structure-activity relationship (SAR) studies. researchgate.net
One of the most powerful tools for this is Frontier Molecular Orbital (FMO) theory. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide critical insights. researchgate.net
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests the molecule is a better electron donor and more susceptible to electrophilic attack.
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates the molecule is a better electron acceptor and more susceptible to nucleophilic attack. researchgate.net
HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is an indicator of molecular stability and reactivity. A small gap generally implies higher reactivity. mdpi.com
Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. nih.gov For this compound, an MEP map would show negative potential around the carbonyl oxygens, making them sites for electrophilic attack, and positive potential around the acidic proton, identifying it as the primary site for deprotonation or nucleophilic interaction. Such analyses have been used to explain the differential reactivity of various thiophene carboxylic acid conformers. nih.gov
| Descriptor | Definition | Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater susceptibility to electrophilic attack. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater susceptibility to nucleophilic attack. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Shows the charge distribution on the molecular surface. | Identifies sites for nucleophilic (positive regions) and electrophilic (negative regions) attack. nih.gov |
Derivatives and Analogs of 3 Acetylthiophene 2 Carboxylic Acid: Synthesis and Structure Activity Relationships
Design and Synthesis of Novel Derivatives
The strategic design of new derivatives of 3-acetylthiophene-2-carboxylic acid involves targeted modifications at its key functional moieties. These synthetic efforts aim to explore the chemical space around the core structure to optimize properties such as potency, selectivity, and pharmacokinetic profiles.
The carboxylic acid group at the C2 position is a primary site for derivatization to produce esters, amides, and hydrazides, which can significantly alter the compound's physicochemical properties and biological interactions.
Esters: Esterification of the carboxylic acid is a common strategy to increase lipophilicity and potentially improve cell membrane permeability. This is typically achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic conditions. For instance, esters of 2-thiophenecarboxylic acid can be prepared by reacting the acid with various alcohols. This straightforward conversion allows for the introduction of a wide variety of alkyl and aryl groups.
Amides: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCCI), or conversion of the carboxylic acid to a more reactive species like an acyl chloride. Amides can introduce new hydrogen bonding capabilities, which may enhance binding affinity to biological targets. The synthesis of thiophene-2-carboxamide derivatives has been explored for developing new antimicrobial agents.
Hydrazides: Carboxylic acid hydrazides serve as important intermediates for the synthesis of various heterocyclic compounds and are known for their diverse biological activities. A standard method for their preparation is the hydrazinolysis of the corresponding carboxylic acid ester with hydrazine hydrate. An efficient, high-yield process for converting 2-thiophenecarboxylic acid derivatives into their corresponding hydrazides involves the treatment of intermediate activated esters with hydrazine. This method is effective for a range of substrates under mild conditions.
The acetyl group at the C3 position, being a ketone, is amenable to a variety of chemical transformations, leading to derivatives with distinct structural and electronic properties.
Oximes: The ketone of the acetyl group can be converted into an oxime through a condensation reaction with hydroxylamine. The synthesis of 2-acetylthiophene (B1664040) oxime, for example, is achieved by reacting 2-acetylthiophene with hydroxylamine hydrochloride in the presence of a base or in a slightly acidic medium (pH 2-6) to accelerate the reaction. Oximes are valuable intermediates in organic synthesis and can exhibit biological activity themselves.
Reductions: The acetyl group can undergo reduction to form different products. Catalytic reduction can convert 2-acylthiophenes into the corresponding alcohols or fully reduce them to the alkyl chain. For example, reduction of 2-thiophene glyoxylic acid using hydrazine hydrate is a key step in one synthetic route, indicative of a Wolff-Kishner type reduction. These modifications alter the geometry and electronic nature of the substituent.
Schiff's Bases: The carbonyl group of the acetyl moiety can react with primary amines to form Schiff bases (imines). This condensation reaction is a versatile method for introducing a wide range of substituents. For example, 2-acetylthiophene has been used to synthesize Schiff bases by reacting it with amines such as ethylene diamine, isatin-3-hydrazone, and methionine. These Schiff bases and their metal complexes are often investigated for their biological properties.
The reactivity of the thiophene (B33073) ring is influenced by its existing substituents. The electron-withdrawing nature of the acetyl and carboxylic acid groups deactivates the ring towards electrophilic aromatic substitution. However, the sulfur atom directs incoming electrophiles primarily to the C5 position. This allows for selective modifications of the thiophene ring itself.
A key example is nitration. Research has shown the successful synthesis of 3-acetyl-2-amino-5-nitrothiophene from a 3-acetyl-2-aminothiophene precursor. In this case, the C5 position is activated by the amino group and available for nitration using a mixture of nitric and sulfuric acids, demonstrating a feasible ring modification even with deactivating groups present. The introduction of substituents like nitro or halogen groups can significantly impact the electronic properties and biological activity of the final compound.
Structure-Activity Relationship (SAR) Studies of Functionalized Thiophenes
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For thiophene derivatives, SAR studies help to identify key pharmacophoric elements and guide the design of more potent and selective compounds.
In a study on novel thiophene-2-carboxamide derivatives, SAR analysis revealed several key findings regarding their antioxidant and antibacterial properties. The study synthesized a series of compounds and tested their efficacy, leading to the following observations:
Antioxidant Activity: The presence and nature of substituents on an attached benzene (B151609) ring were found to influence antioxidant activity. A compound lacking any substituent on the benzene ring showed potent activity. Conversely, the presence of an electron-donating methoxy (-OMe) group enhanced the antioxidant capacity of other derivatives. For example, 3-amino thiophene-2-carboxamide derivative 7a showed a high antioxidant inhibition of 62.0%.
Antibacterial Activity: The antibacterial potency was significantly affected by substitution on the carboxamide nitrogen. A derivative featuring a 4-methyl group on the carboxamide phenyl ring (7b ) displayed enhanced activity against several bacterial strains, including E. coli, P. aeruginosa, S. aureus, and B. subtilis. The presence of a methoxy group on the thiophene ring in another series of compounds also resulted in good antibacterial effects.
These findings highlight the importance of specific functional groups and their positions on the thiophene scaffold in modulating biological activity. The data below summarizes the SAR for selected thiophene-2-carboxamide derivatives.
| Compound | Key Structural Features | Antioxidant Activity (% Inhibition) | Antibacterial Activity (Inhibition Zone in mm) - S. aureus |
|---|---|---|---|
| 7a | Unsubstituted Phenyl on Carboxamide | 62.0 | 15 |
| 7b | 4-Methylphenyl on Carboxamide | 51.3 | 20 |
| 7c | 4-Chlorophenyl on Carboxamide | 46.9 | 14 |
| 3b | Hydroxythiophene; Methoxy Group on Phenyl | 58.9 | 17 |
Bioisosteric Replacements in Lead Compound Optimization
Bioisosterism is a strategy used in drug design where a functional group or moiety in a lead compound is replaced by another group with similar physicochemical properties, with the goal of improving pharmacological activity or optimizing pharmacokinetic profiles. The thiophene ring is widely recognized as a classical bioisostere of the benzene ring. This is due to their similar size, planarity, and lipophilicity, which allows thiophene to mimic the phenyl group in interactions with biological targets.
The replacement of a phenyl ring with a thiophene ring can offer several advantages:
Improved Physicochemical Properties: It can alter solubility, lipophilicity, and metabolic stability.
Enhanced Binding Affinity: The sulfur atom in the thiophene ring can participate in additional hydrogen bonding or other non-covalent interactions, potentially improving binding to a receptor.
Novelty and Patentability: It creates new chemical entities with unique intellectual property potential.
A practical application of this strategy was demonstrated in the development of potent and selective NMDA receptor antagonists. In this study, the benzene, methoxybenzene, and aniline moieties of known ligands were replaced by a thiophene ring. The resulting thiophene bioisosteres were found to be well-tolerated by the receptor. Notably, one of the thiophene analogs exhibited an eight-fold increase in affinity for the GluN2B subunit compared to its hydroxylated counterpart, indicating that the bioisosteric replacement was highly successful in optimizing the lead compound. This example underscores the value of thiophene as a versatile bioisostere in medicinal chemistry for fine-tuning the properties of drug candidates.
Applications in Advanced Materials Science and Catalysis Research
Role in the Formulation of Conductive Polymers and Organic Electronic Materials
While direct polymerization of 3-Acetylthiophene-2-carboxylic acid is not widely documented, its structural motifs are highly relevant to the synthesis of functional conductive polymers and organic electronic materials. Thiophene (B33073) derivatives are foundational to the field of organic electronics, prized for their electronic and structural properties. nbinno.com The ability to functionalize thiophene-based monomers allows for the fine-tuning of critical properties such as electronic band gap, charge transport characteristics, and solubility, which are essential for optimizing the performance of devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). nbinno.com
The carboxylic acid group, in particular, has been shown to be a crucial functional group in this context. Research on poly(3-alkylthiophene)s bearing carboxylic acid groups demonstrates that this functionality can induce hydrogen-bonding-directed self-assembly. nih.gov This intermolecular hydrogen bonding can drive the formation of ordered, rod-like polymer conformations and even liquid-crystalline phases, which are beneficial for enhancing charge transport. nih.gov The introduction of carboxylic acid groups onto polythiophene backbones, such as in poly(2-thiophen-3-yl-malonic acid), can also impart water solubility (in base) and create materials with semiconductor properties. consensus.app
The presence of both a carboxylic acid and an acetyl group on the this compound molecule offers a dual-functionalization pathway. It can be envisioned as a monomer for creating polymers like poly(3,4-propylenedioxythiophene) (PProDOT) derivatives, where the carboxylic acid can be used for further chemical modification. researchgate.net This strategic functionalization is key to developing advanced materials for the next generation of flexible displays, wearable electronics, and energy-harvesting technologies. nbinno.com
Integration into Novel Supramolecular Assemblies and Functional Materials
The functional groups of this compound make it an excellent candidate for constructing ordered supramolecular assemblies. The carboxylic acid group is a classic building block in crystal engineering and supramolecular chemistry, capable of forming robust and predictable hydrogen-bonded networks. These interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.
In the context of polythiophenes, carboxylic acid side chains facilitate the formation of interconnected three-dimensional gel networks, which can improve charge transport and lead to materials with enhanced optical and electrical anisotropy. nih.gov This principle of hydrogen-bond-driven assembly can be applied to smaller molecules as well. The acetyl group can also participate in weaker hydrogen bonding or act as a coordination site for metal ions, offering another layer of control over the assembly process.
Furthermore, thiophene-based carboxylic acids are employed as organic linkers for the synthesis of metal-organic frameworks (MOFs). While specific research utilizing this compound in this area is nascent, its structure is analogous to other linkers used to create porous, crystalline materials with applications in gas storage, separation, and catalysis. The combination of the thiophene ring's electronic properties with the versatile binding of the carboxylate group allows for the design of functional MOFs with unique electronic or catalytic capabilities.
Catalytic Applications
The carboxylic acid functionality of this compound allows it to act as a versatile ligand for a variety of metal centers, forming organometallic complexes with potential catalytic applications. The deprotonated carboxylate group can coordinate to metal ions in several modes (monodentate, bidentate, bridging), enabling the synthesis of structurally diverse complexes.
Research on the closely related 3-chlorothiophene-2-carboxylic acid provides significant insight into the potential of this class of compounds in ligand design. This ligand has been successfully used to synthesize novel transition metal complexes with copper(II), cobalt(II), and nickel(II). mdpi.comresearchgate.net In these complexes, the thienylcarboxylic acid ligand coordinates to the metal centers through the oxygen atoms of the carboxylate group, demonstrating its efficacy in forming stable coordination compounds. mdpi.comresearchgate.net
X-ray crystallography of these complexes revealed pseudo-octahedral coordination geometries, highlighting the predictable and stable structures that can be achieved. mdpi.com The electronic properties of the thiophene ring, modified by the acetyl group at the 3-position, can influence the electron density at the metal center, thereby tuning the catalytic activity of the resulting complex. The rich coordination chemistry and structural tunability of such carboxylate ligands make them preferred candidates for designing novel metal-based catalysts. mdpi.comresearchgate.net
<
| Complex | Metal Ion | Molecular Formula | Coordination Geometry |
| 1 | Cu(II) | [Cu(L)₂(Py)₂(OH₂)₂] | Pseudo-octahedral |
| 2 | Co(II) | [Co(L)₂(Py)₂(OH₂)₂] | Pseudo-octahedral |
| 3 | Ni(II) | [{Ni(L)₂(OH₂)₄}₂{Ni(L)(OH₂)₅}]L·5H₂O | Octahedral |
| 4 | Co(II) | [{Co(L)₂(OH₂)₄}₂{Co(L)(OH₂)₅}]L·5H₂O | Octahedral |
| Table based on complexes synthesized with the analogous ligand 3-chlorothiophene-2-carboxylic acid (HL) mdpi.com |
The acetyl group on the thiophene ring makes this compound and its precursors valuable substrates in catalytic oxidation reactions. The oxidation of an acetyl group to a carboxylic acid is a key transformation in organic synthesis. Research has demonstrated the efficient, homogeneous liquid-phase aerobic oxidation of 2-acetylthiophene (B1664040) (a direct precursor) to thiophene-2-carboxylic acid. acs.org This process is crucial for developing more cost-effective and environmentally friendly manufacturing routes for important chemical intermediates. acs.org
The catalytic system often employs a combination of transition metal salts, such as manganese and cobalt nitrates, to facilitate the oxidation. acs.org The reaction conditions, including solvent and catalyst loading, are optimized to achieve high conversion and selectivity. This reactivity highlights the potential of the acetyl group in this compound to undergo further chemical transformation.
Moreover, carboxylic acids themselves are now recognized as adaptive functional groups in modern catalysis, particularly in metallaphotoredox reactions. princeton.edu These methods can use native carboxylic acids for a variety of transformations, including alkylation, arylation, and amination, often via a decarboxylative mechanism. princeton.edu This opens up possibilities for using this compound as a substrate in advanced cross-coupling reactions to generate highly functionalized thiophene derivatives.
<
| Catalyst System | Solvent | Substrate | Key Transformation |
| Mn(NO₃)₂ / Co(NO₃)₂ | Acetic Acid | 2-Acetylthiophene | Aerobic Oxidation to Carboxylic Acid |
| Ir(III) / Ni(0) | Organic Solvent | Aliphatic Carboxylic Acids | Decarboxylative Cross-Coupling |
| Ir(III) / Cu(II) | Organic Solvent | Aliphatic Carboxylic Acids | Decarboxylative Alkylation/Amination |
| Table showing relevant catalytic processes for the functional groups present in this compound and its precursors. acs.orgprinceton.edu |
Biomedical Research Applications and Pharmacophore Development
Thiophene (B33073) Ring System as a Privileged Pharmacophore in Medicinal Chemistry
The thiophene ring, a sulfur-containing five-membered heterocycle, is widely regarded as a privileged pharmacophore in the field of medicinal chemistry. nih.govbenthamdirect.com Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, meaning it can often replace a phenyl group in drug candidates to enhance biological activity, modify physicochemical properties, and improve metabolic stability. nih.gov The presence of the sulfur atom introduces unique electronic and steric properties, enabling diverse interactions with biological targets. nih.gov This versatility has led to the incorporation of the thiophene scaffold into a wide array of therapeutic agents with activities including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. cognizancejournal.comrsc.orgijpsjournal.com The significance of this scaffold is underscored by the fact that 26 drugs containing a thiophene nucleus have received US FDA approval. nih.gov
Role as a Precursor in the Synthesis of Biologically Active Compounds
3-Acetylthiophene-2-carboxylic acid is a key building block for the synthesis of more complex, biologically active molecules. niscpr.res.in Its utility as a precursor stems from the presence of two reactive functional groups: a carboxylic acid and an acetyl (ketone) group. nih.gov These groups allow for a variety of chemical transformations. For instance, the carboxylic acid can be converted into esters, amides, or hydrazides, while the acetyl group can undergo condensation reactions to form larger, more intricate structures. srce.hrresearchgate.net This synthetic versatility makes this compound a valuable starting material for creating libraries of novel compounds for drug discovery programs. benthamdirect.com
Explorations in Therapeutic Agent Development
The inherent reactivity and favorable pharmacological profile of the thiophene nucleus have made this compound and its derivatives attractive targets for therapeutic development.
Thiophene derivatives have been extensively investigated for their anti-inflammatory and analgesic potential. mdpi.comtandfonline.com Several commercially available anti-inflammatory drugs, such as tiaprofenic acid and tinoridine, feature a thiophene ring, highlighting the scaffold's effectiveness. nih.govcognizancejournal.com Research has demonstrated that derivatives synthesized from thiophene precursors can inhibit key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov Quantitative structure-activity relationship (QSAR) studies on 2-amino-3-ethoxycarbonyl thiophene derivatives revealed that lipophilicity is a key factor influencing their anti-inflammatory and analgesic activities. nih.gov
Table 1: Selected Thiophene Derivatives and their Investigated Anti-inflammatory and Analgesic Activity
| Compound | Activity Investigated | Key Findings |
| Tetrasubstituted thiophene (4c) | Anti-inflammatory and Analgesic | Showed 77% protection in a rat paw edema model and 56% inhibition in a writhing response test. tandfonline.comtandfonline.com |
| Thiophene derivative (2b) | Analgesic and Anti-inflammatory | Exhibited higher analgesic activity than indomethacin (B1671933) and celecoxib. researchgate.net |
| Thiophene derivative (7a-d) | Analgesic and Anti-inflammatory | Showed higher analgesic activity than indomethacin and celecoxib. researchgate.net |
| 2-amino-3-ethoxycarbonyl thiophenes | Analgesic and Anti-inflammatory | Analgesic activity was more significant than anti-edema activity. nih.gov |
The thiophene scaffold is a prominent feature in the development of novel anticancer agents. benthamdirect.comnih.govsci-hub.se Derivatives have been shown to target a variety of cancer-specific proteins and signaling pathways. benthamdirect.comnih.gov The structural versatility allows for the synthesis of a wide range of compounds that can be screened for cytotoxic activity against different cancer cell lines. sci-hub.se For example, some thiophene derivatives have been designed as inhibitors of histone deacetylases (HDAC), a class of enzymes implicated in cancer development. researchgate.net Furthermore, a series of thiophene derivatives were synthesized and showed significant antitumor activity, with some compounds exhibiting potent cytotoxicity against liver and lung cancer cell lines. mdpi.com
Table 2: Research Findings on Anticancer Thiophene Derivatives
| Derivative Type | Cancer Cell Line(s) | Key Research Finding |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazoles | HepG-2 (Hepatocellular carcinoma), A-549 (Lung cancer) | Showed potent activity against the tested cell lines. sci-hub.se |
| Thiophene derivatives (TPs) | HepG2 (Hepatocellular carcinoma), SMMC-7721 (Hepatocellular carcinoma) | TP 5 was identified as a potential anticancer agent. mdpi.com |
| 3-Arylaminothiophenic-2-carboxylic acid derivatives | Acute Myeloid Leukemia (AML) cell lines | Identified as new FTO inhibitors with potent antileukemia activity. nih.gov |
| Thiophene derivatives with pyrazole (B372694) moieties | HepG2 (Hepatocellular carcinoma) | Showed promising activity against this cell line. sci-hub.se |
Studies on Interactions in Metabolic Pathways and Biological Systems
Understanding the metabolic fate and biological interactions of thiophene-containing compounds is crucial for drug development. acs.org The metabolism of the thiophene ring, often mediated by cytochrome P450 enzymes, can lead to the formation of reactive metabolites like thiophene S-oxides and thiophene epoxides. acs.orgresearchgate.net These reactive species can be responsible for toxic effects. researchgate.net However, the presence of alternative, less toxic metabolic pathways and efficient detoxification systems in the body can mitigate this risk. acs.org Studies involving in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, as well as in vitro and in vivo metabolic stability assays, are essential to characterize the pharmacokinetic profile of thiophene derivatives and to identify candidates with favorable drug-like properties. researchgate.netresearchgate.net
Environmental and Industrial Research Perspectives
Evaluation of Corrosion Inhibition Mechanisms and Performance
The study of corrosion inhibitors is a critical aspect of materials science and industrial chemistry, aimed at mitigating the degradation of metals in various environments. Thiophene (B33073) derivatives have emerged as a promising class of organic corrosion inhibitors due to the presence of sulfur atoms, which can strongly adsorb onto metal surfaces, and the ability to introduce various functional groups to the thiophene ring to enhance their protective properties. While direct and extensive research on 3-Acetylthiophene-2-carboxylic acid as a corrosion inhibitor is not widely available in peer-reviewed literature, the behavior of closely related thiophene compounds provides significant insights into its potential mechanisms and performance.
Studies on compounds like 2-thiophenecarboxylic acid and 2-acetylthiophene (B1664040) have demonstrated their effectiveness in protecting metals such as steel and copper in acidic media. arabjchem.orgresearchgate.netarabjchem.orgderpharmachemica.comscispace.comuaeu.ac.aeresearchgate.net These compounds typically function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. arabjchem.orgarabjchem.orgderpharmachemica.comscispace.com The inhibition efficiency of these molecules is dependent on their concentration, the temperature, and the nature of the metallic surface and corrosive environment. arabjchem.orgderpharmachemica.com
The primary mechanism of action for thiophene-based inhibitors is the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netderpharmachemica.comscispace.com This adsorption is facilitated by the heteroatom (sulfur) and the π-electrons of the thiophene ring, as well as the functional groups attached to it. The carboxylic acid and acetyl groups in this compound are expected to provide additional active sites for adsorption.
The adsorption of organic inhibitors on a metal surface can be described by various adsorption isotherms, which relate the amount of adsorbed substance to its concentration in the solution at a constant temperature. For thiophene derivatives, the Langmuir adsorption isotherm is frequently found to be a suitable model. arabjchem.orgarabjchem.orgderpharmachemica.comscispace.comuaeu.ac.ae This model presupposes the formation of a monolayer of the inhibitor on the metal surface, with a fixed number of adsorption sites, and that all sites are energetically equivalent.
The Langmuir isotherm is mathematically expressed as:
C/θ = 1/K_ads + C
where:
C is the concentration of the inhibitor,
θ is the surface coverage by the inhibitor,
K_ads is the equilibrium constant of the adsorption process.
By plotting C/θ against C, a straight line is typically obtained for systems that follow the Langmuir model, allowing for the calculation of K_ads. arabjchem.org The standard free energy of adsorption (ΔG°_ads) can then be calculated using the following equation:
ΔG°_ads = -RT ln(55.5 K_ads)
where:
R is the universal gas constant,
T is the absolute temperature,
The value 55.5 represents the molar concentration of water in the solution.
The magnitude and sign of ΔG°_ads provide insights into the spontaneity and the nature of the adsorption (physisorption or chemisorption).
While specific data for this compound is not available, the table below presents findings for related thiophene derivatives, which can be considered indicative of the expected behavior.
| Inhibitor | Metal | Corrosive Medium | Adsorption Isotherm Model | Reference |
|---|---|---|---|---|
| 2-Thiophenecarboxylic acid | Copper | 2 M HNO₃ | Langmuir | arabjchem.orgarabjchem.org |
| Thiophene derivatives | Carbon Steel | 1 M HCl | Langmuir | derpharmachemica.comscispace.com |
| Thiophene derivatives | Steel | 0.5 M H₂SO₄ | Langmuir | uaeu.ac.ae |
To investigate the adsorption of corrosion inhibitors and the resulting protective film on metal surfaces, a variety of surface characterization techniques are employed. These methods provide both qualitative and quantitative information about the inhibitor's performance and mechanism.
Electrochemical Techniques:
Potentiodynamic Polarization: This technique involves varying the potential of the working electrode and measuring the resulting current. It provides information on the corrosion potential (E_corr) and corrosion current density (i_corr). A decrease in i_corr in the presence of an inhibitor indicates effective corrosion inhibition. The shifts in the anodic and cathodic branches of the polarization curves reveal whether the inhibitor is anodic, cathodic, or mixed-type. arabjchem.orgarabjchem.orgderpharmachemica.comscispace.comuaeu.ac.ae
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the kinetics of the electrochemical processes at the metal/solution interface. In EIS measurements, a small amplitude AC signal is applied over a range of frequencies. The resulting impedance data, often represented as Nyquist or Bode plots, can be used to model the interface and determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl upon the addition of an inhibitor are indicative of the formation of a protective film. arabjchem.orgarabjchem.orgderpharmachemica.comscispace.comuaeu.ac.ae
Gravimetric Method (Weight Loss):
This is a straightforward method where the loss in weight of a metal specimen is measured after immersion in a corrosive medium with and without the inhibitor for a specific period. The inhibition efficiency (IE%) can be calculated from the weight loss data. arabjchem.orgarabjchem.orgderpharmachemica.com
Surface Imaging Techniques:
While not explicitly detailed in the provided search results for this compound, techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are commonly used to visualize the morphology of the metal surface before and after exposure to the corrosive environment, with and without the inhibitor. These images can provide direct evidence of the protective effect of the inhibitor film.
The following table summarizes the key techniques and the information they provide in the study of corrosion inhibition by thiophene derivatives.
| Technique | Key Parameters/Observations | Information Gained | Reference |
|---|---|---|---|
| Potentiodynamic Polarization | Corrosion potential (E_corr), Corrosion current density (i_corr) | Inhibition efficiency, Type of inhibitor (anodic, cathodic, mixed) | arabjchem.orgarabjchem.orgderpharmachemica.comscispace.comuaeu.ac.ae |
| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance (R_ct), Double-layer capacitance (C_dl) | Mechanism of inhibition, Formation of protective film | arabjchem.orgarabjchem.orgderpharmachemica.comscispace.comuaeu.ac.ae |
| Weight Loss | Mass loss over time | Corrosion rate, Inhibition efficiency | arabjchem.orgarabjchem.orgderpharmachemica.com |
Utility in Agrochemical and Fine Chemical Synthesis
Thiophene and its derivatives are valuable building blocks in the synthesis of a wide range of fine chemicals, including pharmaceuticals and agrochemicals. netascientific.comguidechem.com The thiophene ring is a bioisostere of the benzene (B151609) ring and is often incorporated into molecules to modulate their biological activity. The functional groups on this compound, namely the acetyl and carboxylic acid moieties, offer versatile handles for further chemical transformations, making it a potentially useful intermediate in organic synthesis.
The carboxylic acid group can be converted into a variety of other functional groups such as esters, amides, and acid chlorides. The acetyl group can undergo reactions typical of ketones, such as reduction, oxidation, and condensation reactions.
While specific, detailed examples of the use of this compound in agrochemical synthesis are not prevalent in the available literature, the synthesis of fungicides and insecticides often involves thiophene carboxamide and other thiophene-based intermediates. google.comrsc.orgbeilstein-journals.org For instance, a patent describes the use of 3-carbomethoxy-4,5-dimethylthiophene as an intermediate for fungicides that control Take-All disease in plants. google.com Another study details the development of routes to halogenated 2-thiophenecarboxylic acid derivatives as key building blocks for a new family of insecticides. beilstein-journals.org
Given these precedents, this compound can be envisioned as a precursor for the synthesis of novel agrochemicals. The presence of both a carboxylic acid and a ketone functionality allows for the introduction of diverse structural motifs that could lead to new and effective active ingredients.
In the realm of fine chemical synthesis, 3-acetylthiophene (B72516) itself is used in the preparation of various organic compounds. guidechem.com The carboxylation of an acetylated thiophene is a potential route to a compound like this compound. The subsequent chemical modifications of this molecule can lead to a diverse array of more complex thiophene derivatives for various applications.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. Research into the synthesis of 3-Acetylthiophene-2-carboxylic acid and its analogs is expected to pivot towards more environmentally benign and economically viable methods. While traditional methods often rely on strong acids or oxidizing agents like chromic anhydride (B1165640), future methodologies will likely focus on catalytic and flow-chemistry-based approaches. acs.orggoogle.comgatech.edu
Key areas of development include:
Catalytic Systems: The exploration of novel catalysts, including reusable solid acid catalysts and transition-metal complexes, can offer pathways with higher selectivity and yield, while minimizing waste. acs.org For instance, developing catalytic aerobic oxidation reactions could replace stoichiometric heavy-metal oxidants. acs.org
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, and time), leading to improved safety, scalability, and product consistency. Adapting the synthesis of this compound to a flow process could significantly enhance manufacturing efficiency.
Alternative Energy Sources: The use of microwave irradiation or sonochemistry to drive the synthesis can reduce reaction times and energy consumption compared to conventional heating.
Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic routes could provide highly specific and sustainable pathways to the target molecule and its chiral derivatives.
A comparative look at traditional versus potential sustainable methods highlights the drive for innovation.
| Feature | Traditional Synthesis (e.g., Oxidation of 2-acetylthiophene) | Future Sustainable Synthesis |
| Oxidizing Agent | Potassium dichromate, Chromic anhydride google.com | O₂, H₂O₂, Catalytic systems acs.org |
| Solvent | Acetic acid, Pyridine google.com | Greener solvents (e.g., ionic liquids, supercritical CO₂) |
| Process Type | Batch processing | Continuous flow processing |
| Energy Input | Conventional heating (reflux) google.com | Microwave, Ultrasound |
| Waste Profile | Stoichiometric metal waste, organic solvents | Reduced waste, catalyst recycling acs.org |
| Atom Economy | Moderate | High |
These advancements aim to create synthetic routes that are not only efficient but also align with global sustainability goals, reducing the environmental footprint of chemical manufacturing.
High-Throughput Screening and Combinatorial Chemistry in Materials and Biological Discovery
High-throughput screening (HTS) is a powerful methodology used in drug discovery and materials science to rapidly test thousands of compounds for a specific activity. pressbooks.pubsigmaaldrich.com By combining HTS with combinatorial chemistry—the systematic creation of large libraries of related compounds—researchers can accelerate the discovery of novel molecules with desired properties.
For this compound, this approach offers a clear path forward for unlocking its full potential. The molecule's two reactive functional groups (the acetyl and carboxylic acid moieties) make it an ideal scaffold for creating diverse chemical libraries.
In Biological Discovery: Libraries of amides, esters, and more complex heterocyclic derivatives can be generated from the parent acid. These libraries can then be screened using HTS assays to identify potent and selective inhibitors for various biological targets, such as kinases, proteases, or lipoxygenases. srce.hrnih.govnih.gov The thiophene (B33073) ring itself is a well-known bioisostere for the phenyl group, making its derivatives attractive for medicinal chemistry programs. srce.hr
In Materials Science: Combinatorial approaches can be used to synthesize a wide array of polymers or metal-organic frameworks (MOFs) derived from this compound. These new materials can be rapidly screened for properties like conductivity, porosity, fluorescence, or catalytic activity, fast-tracking the development of new organic semiconductors, sensors, or storage materials. evitachem.com
The HTS workflow for a typical drug discovery campaign starting from this compound would involve several key stages.
| Stage | Description | Example |
| 1. Library Synthesis | Create a diverse library of derivatives from the this compound scaffold. | Reacting the carboxylic acid with a variety of amines to produce a library of amides. |
| 2. Assay Development | Design a robust, automated assay to measure the desired biological or material property. | A fluorescence-based enzymatic assay to measure inhibition of a target protein. nih.gov |
| 3. High-Throughput Screen | Test the entire compound library using the automated assay in multi-well plates. pressbooks.pub | Screening 10,000 unique amide derivatives for their ability to inhibit a cancer-related enzyme. |
| 4. Hit Identification | Analyze the screening data to identify "hits"—compounds that show significant activity. | Identifying 50 compounds that inhibit the enzyme by more than 50% at a given concentration. |
| 5. Hit-to-Lead | Resynthesize and retest hits, and perform secondary assays to confirm activity and selectivity, advancing the most promising compounds to lead status. | Confirming the potency and selectivity of the top 5 hits against related enzymes. |
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and biological research by enabling the prediction of molecular properties, thereby reducing the time and cost associated with experimental work. researchgate.netnih.gov For thiophene derivatives, ML models are already being used to accurately predict thermophysical properties. nih.gov
Future research on this compound will increasingly leverage AI and ML in several key areas:
Property Prediction: ML models, such as Deep Neural Networks (DNN) and Light Gradient Boosting Machines (LightGBM), can be trained on existing data to predict the physicochemical properties (e.g., solubility, stability), biological activity, and toxicity (ADMET properties) of novel, yet-to-be-synthesized derivatives. nih.govdrugtargetreview.com This allows chemists to prioritize the synthesis of only the most promising candidates.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like high binding affinity to a biological target or desired electronic properties for a material.
Reaction Prediction and Optimization: AI tools can predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even propose novel synthetic routes, accelerating the development of the sustainable methodologies discussed in section 10.1.
Interpretable AI: A significant trend is the development of interpretable AI, which allows researchers to understand why a model makes a certain prediction. arxiv.org This can reveal novel structure-activity relationships (SAR) and identify key molecular fragments (pharmacophores or toxicophores) responsible for a given effect, providing invaluable insights for molecular design. arxiv.orgresearchgate.net
| AI/ML Application | Description | Potential Impact on Research |
| Predictive Modeling | Using algorithms (e.g., LightGBM, DNN) to forecast properties of virtual compounds. nih.gov | Drastically reduces the number of compounds that need to be synthesized and tested. |
| Generative Models | Designing novel molecules with desired characteristics from scratch. | Accelerates the discovery of lead compounds with improved potency and drug-like properties. drughunter.com |
| Retrosynthesis Planning | Predicting efficient synthetic pathways for target molecules. | Optimizes resource allocation and speeds up the synthesis of complex derivatives. |
| Interpretable Models | Identifying the molecular features driving a prediction. arxiv.org | Deepens the understanding of structure-activity relationships and guides rational drug design. |
Advanced Characterization Techniques for In-Situ Studies
Understanding a chemical process requires more than just knowing the starting materials and final products; it requires observing the transformation as it happens. Advanced in-situ characterization techniques allow researchers to monitor reactions in real-time, providing deep mechanistic insights that are crucial for optimization and control.
For this compound, the application of these techniques can illuminate both its synthesis and its function in various applications:
In-Situ Spectroscopy: Techniques like in-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products during a synthesis reaction. rsc.org This allows for the identification of transient species and the precise determination of reaction kinetics, leading to a more complete understanding of the reaction mechanism.
In-Situ X-ray Techniques: Synchrotron-based techniques like in-situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS) can be employed to study the formation and transformation of crystalline materials, such as metal complexes or polymers derived from this compound. bohrium.com This is particularly valuable for understanding crystallization processes or structural changes in materials under operational conditions.
Calorimetry and Process Analytical Technology (PAT): Reaction calorimeters can monitor the heat flow of a reaction in real-time, providing critical safety and kinetic data. Integrating various spectroscopic probes as part of a PAT strategy can enable real-time control and optimization of the manufacturing process.
The ability to "watch" reactions unfold provides an unprecedented level of understanding, transforming process development from a trial-and-error endeavor to a knowledge-driven science.
Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The most exciting frontiers in science often lie at the boundaries between traditional disciplines. This compound is a prime candidate for such cross-disciplinary exploration, serving as a versatile molecular bridge between chemistry, biology, and materials science.
Bio-functional Materials: A major emerging trend is the development of materials that are not only functional but also biocompatible and bioactive. Derivatives of this compound could be used to create conductive polymers for biomedical applications, such as tissue engineering scaffolds that can be electrically stimulated, or as components of biosensors where the thiophene moiety facilitates electron transfer while a linked biological recognition element provides specificity. evitachem.com
Smart Drug Delivery Systems: The compound could serve as a linker in drug-delivery systems. For example, it could be incorporated into a polymer backbone to form micelles or nanoparticles that encapsulate a therapeutic agent. The specific chemical nature of the thiophene derivative could be designed to respond to a biological stimulus (e.g., pH or enzyme concentration) to trigger drug release at a target site.
Catalysis and Biocatalysis: Metal complexes synthesized with this compound as a ligand could be explored as catalysts for chemical transformations. bohrium.com Furthermore, these complexes could be designed to mimic the active sites of metalloenzymes, creating bio-inspired catalysts that combine the efficiency of transition metals with the selectivity of biological systems.
This convergence of fields promises to yield innovations that would be unattainable from a single-disciplinary perspective, positioning this compound as a key building block in the development of next-generation technologies for medicine and materials.
Q & A
Q. What are the established synthetic routes for 3-acetylthiophene-2-carboxylic acid, and how do reaction conditions influence yield?
The Gewald reaction is a common method for synthesizing substituted thiophene derivatives. For example, 2-ureidothiophene-3-carboxylic acids are synthesized via a one-pot condensation of α-methylene carbonyl compounds, cyanoacetates, and elemental sulfur under basic conditions . Similarly, the Fiesselmann synthesis employs thioglycolic acid derivatives and α,β-acetylenic esters to yield 3-hydroxy-2-thiophene carboxylic derivatives . For this compound, analogous strategies could involve acetyl-substituted precursors. Key factors include solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalyst (e.g., morpholine). Yield optimization requires careful control of stoichiometry and purification via recrystallization or column chromatography.
Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?
The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Data collection requires high-quality single crystals, typically grown via slow evaporation. Key steps include:
- Data reduction with SADABS or SAINT to correct for absorption and scaling.
- Structure solution via direct methods (e.g., SHELXS ) or intrinsic phasing.
- Refinement of positional and thermal parameters using least-squares minimization in SHELXL . Challenges include resolving disorder in the acetyl group or hydrogen-bonding networks. Cross-validation with spectroscopic data (e.g., NMR, IR) is critical.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Based on analogous thiophene derivatives:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .
- Storage: In airtight containers under ambient temperatures, away from strong oxidizers, acids, or bases .
- Spill Management: Contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized using computational chemistry?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways to identify rate-limiting steps. For example:
- Transition-state analysis of the Gewald reaction to optimize substituent positioning.
- Solvent effects via continuum models (e.g., SMD) to select polar aprotic solvents that stabilize intermediates . Experimental validation through kinetic studies (e.g., in situ IR monitoring) is recommended to correlate computational predictions with empirical yields.
Q. How should researchers address contradictions in crystallographic data for this compound derivatives?
Discrepancies in bond lengths or angles may arise from:
Q. What mechanistic studies are needed to evaluate the biological activity of this compound?
While 3-methylthiophene-2-carboxylic acid exhibits anticancer activity , its acetyl derivative requires:
- In vitro assays: Cytotoxicity screening (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).
- Target identification: Molecular docking studies with proteins like COX-2 or HDACs, followed by surface plasmon resonance (SPR) for binding affinity validation.
- Metabolic stability: HPLC-MS analysis of plasma stability and cytochrome P450 interactions.
Q. What environmental applications could this compound have in pollution remediation?
Thiophene derivatives are studied for heavy-metal chelation and organic pollutant degradation . Potential applications include:
- Soil/water remediation: Batch adsorption experiments to assess removal efficiency for Pb²⁺ or Cr(VI).
- Photocatalytic degradation: Immobilization on TiO₂ nanoparticles under UV light, monitored via GC-MS. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) must precede field trials to evaluate environmental risks .
Q. How can researchers characterize the degradation products of this compound under oxidative conditions?
Accelerated stability studies (40°C/75% RH) with LC-HRMS can identify degradation pathways. Common products include:
- Sulfoxides/sulfones: Formed via oxidation of the thiophene ring.
- Decarboxylation products: Detected by CO₂ evolution using FTIR gas analysis . Computational tools like EPI Suite predict persistence and bioaccumulation potential.
Methodological Recommendations
- Synthetic Optimization: Use DoE (Design of Experiments) to screen reaction variables (e.g., temperature, catalyst loading).
- Data Validation: Combine crystallographic data with spectroscopic (e.g., ¹³C CP-MAS NMR) and computational (e.g., AIM analysis) techniques.
- Toxicity Profiling: Follow OECD guidelines for acute/chronic ecotoxicity testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
